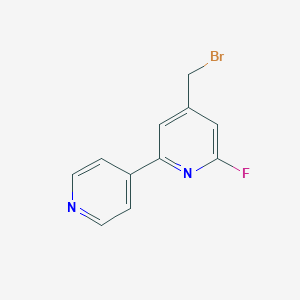
3,5-Diiodo-2,4,6-trimethylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diiodo-2,4,6-trimethylbenzaldehyde: is an organic compound with the molecular formula C10H10I2O It is a derivative of benzaldehyde, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by iodine atoms, and the hydrogen atoms at positions 2, 4, and 6 are replaced by methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diiodo-2,4,6-trimethylbenzaldehyde typically involves the iodination of 2,4,6-trimethylbenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Diiodo-2,4,6-trimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide can replace the iodine atoms with methoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: 3,5-Diiodo-2,4,6-trimethylbenzoic acid.
Reduction: 3,5-Diiodo-2,4,6-trimethylbenzyl alcohol.
Substitution: 3,5-Dimethoxy-2,4,6-trimethylbenzaldehyde.
Applications De Recherche Scientifique
Chemistry: 3,5-Diiodo-2,4,6-trimethylbenzaldehyde is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of halogenated aromatic compounds on biological systems. It can be used as a probe to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows for the exploration of novel therapeutic agents with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties, such as thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 3,5-Diiodo-2,4,6-trimethylbenzaldehyde depends on its specific application. In chemical reactions, the iodine atoms and aldehyde group play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
3,5-Dibromo-2,4,6-trimethylbenzaldehyde: Similar structure but with bromine atoms instead of iodine.
2,4,6-Trimethylbenzaldehyde: Lacks the halogen atoms, making it less reactive in certain chemical reactions.
3,5-Dichloro-2,4,6-trimethylbenzaldehyde: Contains chlorine atoms, which have different reactivity compared to iodine.
Uniqueness: 3,5-Diiodo-2,4,6-trimethylbenzaldehyde is unique due to the presence of iodine atoms, which confer distinct chemical properties such as higher molecular weight and increased reactivity in substitution reactions. The iodine atoms also influence the compound’s electronic properties, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C10H10I2O |
|---|---|
Poids moléculaire |
399.99 g/mol |
Nom IUPAC |
3,5-diiodo-2,4,6-trimethylbenzaldehyde |
InChI |
InChI=1S/C10H10I2O/c1-5-8(4-13)6(2)10(12)7(3)9(5)11/h4H,1-3H3 |
Clé InChI |
WPEKQLYCKKUZDL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1I)C)I)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Propan-2-yl)({[1-(pyridazin-3-yl)piperidin-4-yl]methyl})amine dihydrobromide](/img/structure/B13149653.png)
![1-[1-(Aminomethyl)cyclopropyl]-3-methylbutan-1-one](/img/structure/B13149659.png)



![1-[(2-Ethylhexyl)amino]-4-(methylamino)anthraquinone](/img/structure/B13149678.png)

![Ethyl6-bromo-[2,2'-bipyridine]-5-carboxylate](/img/structure/B13149687.png)






